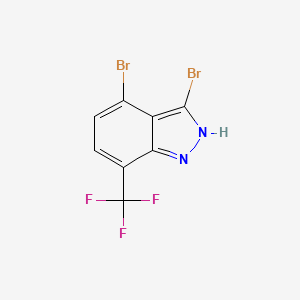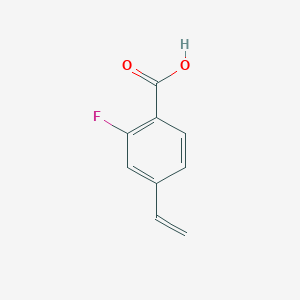
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to an indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3,4-Dibromo-7-(trifluoromethyl)quinoline
- 3,4-Dibromo-7-(trifluoromethyl)benzene
- 3,4-Dibromo-7-(trifluoromethyl)pyridine
Uniqueness
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is unique due to the presence of both bromine and trifluoromethyl groups on the indazole ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H3Br2F3N2 |
|---|---|
分子量 |
343.93 g/mol |
IUPAC名 |
3,4-dibromo-7-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-4-2-1-3(8(11,12)13)6-5(4)7(10)15-14-6/h1-2H,(H,14,15) |
InChIキー |
NHLFNBCOAVOBOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)


![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)
